molecular formula C10H12BrNO2S B2951196 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 727673-73-6

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Katalognummer: B2951196
CAS-Nummer: 727673-73-6
Molekulargewicht: 290.18
InChI-Schlüssel: INKIEQMFJIFECL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 727673-73-6) is a high-value tetrahydroquinoline derivative designed for pharmaceutical and organic synthesis research. This compound features a bromine substituent and a methylsulfonyl protecting group on the nitrogen atom, making it a versatile and stable intermediate for constructing complex molecular architectures. The methylsulfonyl group enhances the compound's stability and can modulate its electronic properties, which is crucial for developing structure-activity relationships in medicinal chemistry . Tetrahydroquinoline scaffolds are recognized as privileged structures in drug discovery due to their prevalence in compounds with diverse biological activities . Brominated tetrahydroquinolines, in particular, serve as essential precursors for preparing multifunctional quinoline derivatives through regioselective bromination and subsequent metal-catalyzed cross-coupling reactions, enabling the introduction of cyano, methoxy, phenyl, and amino groups . This makes this compound a critical starting material for generating libraries of novel quinoline derivatives for biological screening. Recent scientific investigations highlight the significant potential of bromo-quinoline derivatives as antiproliferative agents against various cancer cell lines, with some compounds demonstrating the ability to induce apoptosis and inhibit critical enzymes like human topoisomerase I, a key target for anticancer therapy . Researchers can utilize this building block to explore the development of new therapeutic candidates and to conduct in-depth in silico and structure-based drug design studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-bromo-1-methylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKIEQMFJIFECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydroquinoline core.

    Methylsulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with a methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methylsulfonyl group.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted quinolines can be formed.

    Oxidation Products: Oxidation of the methylsulfonyl group can lead to sulfone or sulfoxide derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.

Wirkmechanismus

The mechanism of action of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline and related tetrahydroquinoline derivatives:

Compound Name Substituents Key Properties/Applications Reference ID
6-Bromo-1-(methylsulfonyl)-THQ 6-Br, 1-SO₂CH₃ Potential antimicrobial/anticancer activity due to sulfonyl and bromine groups; enhanced stability.
1-Acetyl-6-bromo-THQ 6-Br, 1-COCH₃ (Ethanone) Acetyl group reduces electron withdrawal compared to sulfonyl; may alter pharmacokinetics (e.g., faster metabolism).
6-Bromo-1-(1-methylpiperidin-4-yl)-THQ 6-Br, 1-(1-methylpiperidin-4-yl) Bulky piperidinyl substituent enhances lipophilicity and CNS penetration; evaluated in brominated intermediates for drug discovery.
4-Methyl-1-(sulfonyl)-2-phenyl-THQ 4-CH₃, 1-SO₂R (R = methyl, 2-nitrophenyl), 2-Ph Diastereomeric mixtures (cis/trans ratios up to 4:1) show stereochemical effects on physical states (e.g., oils vs. amorphous solids).
N-Benzenesulfonyl-THQ Derivatives 1-SO₂C₆H₅ (benzenesulfonyl) Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria; benzenesulfonyl group enhances target affinity compared to methylsulfonyl.

Physicochemical Properties

  • Solubility : The methylsulfonyl group in 6-Bromo-1-(methylsulfonyl)-THQ reduces solubility in polar solvents compared to acetylated derivatives (e.g., 1-Acetyl-6-bromo-THQ) but increases stability in acidic/basic conditions .
  • Stability: Sulfonyl derivatives exhibit greater resistance to oxidation than their amine or acetyl counterparts, as seen in catalytic studies where tetrahydroquinolines with electron-withdrawing groups are less prone to dehydrogenation .
  • Stereochemical Effects : Diastereomeric mixtures (e.g., 4-Methyl-1-sulfonyl-THQ derivatives) demonstrate variable purification outcomes (e.g., silica vs. alumina chromatography) and distinct melting points or spectral profiles .

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Bromination : Reacting a tetrahydroquinoline precursor with N-bromosuccinimide (NBS) in DMF under controlled conditions to introduce the bromine substituent at position 5. For example, NBS in DMF at 0–25°C yields brominated intermediates with >80% efficiency .
  • Sulfonylation : Treating the intermediate amine with methylsulfonyl chloride in dichloromethane or THF, using a base like triethylamine to scavenge HCl. Reaction completion is monitored via TLC, followed by purification via flash chromatography .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H/13^13C NMR identifies key signals, such as methylsulfonyl protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). For example, methylsulfonyl groups show distinct 13^13C signals near δ 40–45 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 303.1 for C10_{10}H11_{11}BrNO2_2S) and isotopic patterns for bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .
  • HPLC : Purity >95% is achieved using reversed-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less nucleophilic solvents like dichloromethane to minimize side reactions .
  • Stoichiometry : Use 1.2–1.5 equivalents of methylsulfonyl chloride to drive the reaction to completion.
  • Temperature Control : Maintain temperatures below 0°C during reagent addition to suppress hydrolysis .

Q. What analytical approaches resolve discrepancies in NMR data between theoretical predictions and experimental results?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC correlate proton-carbon connectivity to confirm assignments. For example, coupling between methylsulfonyl protons and adjacent carbons validates substitution patterns .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) to identify conformational isomers or rotamers .

Q. What strategies are recommended for evaluating bioactivity in enzyme inhibition studies?

  • Methodological Answer :
  • In Vitro Assays : Screen against kinase targets (e.g., EGFR or CDK2) using ATP-competitive assays. Measure IC50_{50} values at 10–100 μM concentrations .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites, focusing on interactions between the methylsulfonyl group and catalytic residues .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectrometry data indicating unexpected adducts or fragmentation?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Verify bromine’s 1:1 isotopic ratio. Deviations suggest impurities (e.g., residual NBS).
  • Collision-Induced Dissociation (CID) : Fragment the molecular ion to identify stable fragments (e.g., loss of SO2_2CH3_3 at m/z 245.1) .

Experimental Design Considerations

Q. What purification methods are optimal for isolating this compound?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for high recovery (>90%).
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline products with >99% purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.